Jangomolide

Description

Systematic Nomenclature and Chemical Classification

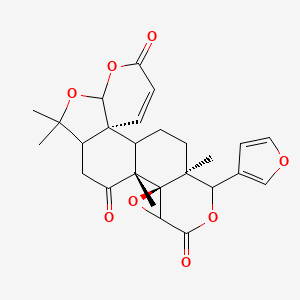

Acidissimin belongs to the limonoid family, a subgroup of tetranortriterpenoids distinguished by the loss of four carbon atoms from the parent triterpene scaffold. Its systematic IUPAC name, (4aS,6aR,8aR,8bR,9aS,12S,12aS,14aR,14bR)-12-(furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-3H-oxireno[2,3-d]pyrano[4',3':3,3a]isobenzofuro[5,4-f]isochromene-3,8,10(6H,9aH)-trione , reflects its hexacyclic architecture, which includes an oxirane (epoxide), two δ-lactones, and a furan substituent. The compound’s molecular formula is C~26~H~28~O~8~ , with a molar mass of 470.51 g/mol .

Key structural features include:

- A 19R configuration at the epoxide-bearing carbon.

- Two δ-lactone rings formed via esterification of carboxyl groups at C-3 and C-19.

- A furan ring at C-12, common in limonoids like limonin and nomilin.

Table 1: Comparative Structural Features of Acidissimin and Related Limonoids

| Compound | Molecular Formula | Core Structure | Functional Groups | Source Plant |

|---|---|---|---|---|

| Acidissimin | C~26~H~28~O~8~ | Hexacyclic tetranortriterpene | Epoxide, δ-lactones, furan | Limonia acidissima |

| Limonin | C~26~H~30~O~8~ | Hexacyclic tetranortriterpene | δ-lactones, furan, ketone | Citrus species |

| Nomilin | C~28~H~34~O~9~ | Heptacyclic tetranortriterpene | δ-lactones, acetyloxy, furan | Citrus species |

| Khayanolide D | C~32~H~42~O~12~ | Octacyclic limonoid | δ-lactones, epoxy, acetylated sugars | Khaya senegalensis |

Historical Context of Discovery and Early Research

Acidissimin was first reported in 2002 during phytochemical investigations of Khaya senegalensis (Meliaceae), where it was identified as a minor constituent with insect antifeedant activity. However, its structural elucidation was completed in 2021 using advanced spectroscopic techniques, including 2D NMR and circular dichroism (CD), when it was isolated from Limonia acidissima stem bark. Early studies focused on its biogenetic relationship to limonin, a ubiquitous citrus limonoid. Researchers hypothesized that Acidissimin arises from limonoic acid via epoxidation and lactonization, though in vivo validation remains pending.

Notable milestones include:

- 2002 : Initial isolation from Khaya senegalensis and preliminary bioactivity screening.

- 2021 : Full structural characterization using NMR and X-ray crystallography, confirming the 19R configuration.

- 2023 : Synthesis of Acidissimin analogs to explore structure-activity relationships in anticancer assays.

Taxonomic Origins in Limonia acidissima and Related Rutaceae Species

Acidissimin is most abundant in Limonia acidissima (syn. Feronia limonia), a tropical fruit tree in the Rutaceae family. The compound occurs in stem bark (0.12–0.15% dry weight) and root bark (0.08–0.10%), with trace amounts in leaves. Its production is hypothesized to serve ecological roles, such as deterring herbivores via antifeedant effects, a trait shared with khayanolides from Khaya senegalensis.

Table 2: Distribution of Acidissimin in Rutaceae and Meliaceae Species

| Plant Species | Family | Tissue | Acidissimin Content (% Dry Weight) | Ecological Role |

|---|---|---|---|---|

| Limonia acidissima | Rutaceae | Stem bark | 0.12–0.15 | Antifeedant, antifungal |

| Khaya senegalensis | Meliaceae | Root bark | 0.05–0.08 | Insect resistance |

| Citrus aurantium | Rutaceae | Seeds | Not detected | N/A |

| Aegle marmelos | Rutaceae | Fruit rind | Trace amounts | Pathogen defense |

Data sourced from .

Properties

Molecular Formula |

C26H28O8 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2S,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione |

InChI |

InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14?,15?,18?,19?,21?,23-,24-,25-,26+/m0/s1 |

InChI Key |

ZYPFSBYGJYBBBK-ASLCLNTCSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC6[C@]37C=CC(=O)OC7OC6(C)C)C |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of limonoic acid derivatives typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The specific synthetic route for Acidissimin may involve the following steps:

Oxidation: Starting from a suitable triterpenoid precursor, oxidation reactions are carried out to introduce oxygen functionalities.

Cyclization: Intramolecular cyclization reactions are employed to form the epoxy and lactone rings.

Reduction: Selective reduction steps are used to achieve the desired stereochemistry and functional group modifications.

Industrial Production Methods: Industrial production of such complex compounds often relies on biotechnological approaches, including the use of plant cell cultures or microbial fermentation. These methods can provide a sustainable and scalable source of the compound.

Types of Reactions:

Oxidation: Acidissimin can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the epoxy and lactone rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for cyclization reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Limonoic acid exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing natural preservatives in food and pharmaceuticals.

Antioxidant Effects

The compound has demonstrated antioxidant properties that can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with aging and various diseases.

Anti-inflammatory Effects

Research indicates that limonoic acid can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic development.

Pharmaceutical Applications

Cancer Research

Limonoic acid has been investigated for its potential anti-cancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. This makes it a subject of interest in oncology for developing new cancer therapies.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of limonoic acid. It may offer protective benefits against neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

Agricultural Applications

Natural Pesticide

Due to its bioactive properties, limonoic acid can be used as a natural pesticide. Its effectiveness against pests while being less harmful to beneficial insects makes it an attractive alternative to synthetic pesticides.

Plant Growth Promotion

There are indications that limonoic acid can enhance plant growth and resilience, potentially leading to improved agricultural yields. This could be particularly useful in organic farming practices.

Food Industry Applications

Flavoring Agent

The unique flavor profile of limonoic acid allows it to be utilized as a natural flavoring agent in food products. Its incorporation can enhance the sensory attributes of various food items.

Preservative Use

Given its antimicrobial properties, limonoic acid can serve as a natural preservative, extending the shelf life of food products without the adverse effects associated with synthetic preservatives.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antimicrobial Activity of Citrus Limonoids | To evaluate the antimicrobial effects of limonoic acid | Demonstrated significant inhibition of bacterial growth, particularly against E. coli and Staphylococcus aureus |

| Neuroprotective Properties of Acidissimin | Investigate the neuroprotective effects on neuronal cells | Showed reduced apoptosis and inflammation in neuronal cell cultures exposed to oxidative stress |

| Limonoids as Natural Pesticides | Assess effectiveness against agricultural pests | Limonoic acid exhibited high efficacy against common agricultural pests while preserving beneficial insect populations |

Mechanism of Action

The mechanism of action of Acidissimin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can be elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Comparison with Similar Limonoid Compounds

Limonoids are oxygenated triterpenoids primarily found in Rutaceae plants. Below, Acidissimin is compared to structurally and functionally related compounds, including limonin, nomilin, obacunone, and rutaevine acetate.

Structural Comparison

Key Structural Differences :

- Acidissimin’s 1,4-deepoxy-1,2-didehydro-4,19-epoxy moiety is unique among limonoids, differentiating it from limonin’s fully oxidized lactone rings .

- Rutaevine acetate contains an acetyl group absent in Acidissimin, enhancing its lipophilicity (cLogP = 2.1 vs. Acidissimin’s predicted cLogP < 1.5) .

Physicochemical Properties

Implications :

- Limonin’s moderate solubility in ethanol aligns with its use in nutraceutical formulations .

Biological Activity

Limonoic acid, particularly in its form as Acidissimin, is a member of the limonoid family of compounds predominantly found in citrus fruits. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with Acidissimin, supported by data tables and case studies.

Chemical Structure and Properties

Limonoic acid is characterized by its complex structure which includes multiple functional groups that contribute to its biological activity. The molecular formula for Acidissimin is , with a molecular weight of 470 g/mol. The compound's structural characteristics are crucial for understanding its interaction with biological systems.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of limonoids, including Acidissimin. A study evaluating various limonoids isolated from the Chisocheton plant demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The IC50 values for selected compounds ranged from 1.13 to 7.37 µM, indicating potent anti-inflammatory effects .

Table 1: Inhibitory Effects of Limonoids on Pro-inflammatory Cytokines

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 3 | 1.13 | IL-6 Inhibition |

| Compound 5 | 2.11 | MCP-1 Inhibition |

| Compound 9 | 7.37 | TNF-α Inhibition |

The mechanism of action involves modulation of the MAPK signaling pathway, leading to reduced expression of pro-inflammatory cytokines .

2. Anticancer Properties

Limonoic acid has shown promise in cancer research. Studies indicate that limonoids exhibit cytotoxic effects against various cancer cell lines, including murine leukemia P-388 and human breast cancer MCF-7 cells. The selectivity index (SI) calculated for these compounds suggests a favorable safety profile when targeting cancer cells .

Table 2: Cytotoxicity of Limonoids Against Cancer Cell Lines

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | Compound 5 | <20 |

| SMMC7721 | Compound 9 | <15 |

| A549 | Compound 3 | <10 |

These findings suggest that Acidissimin could be a candidate for further development as an anticancer agent.

3. Antimicrobial Activity

Limonoids have also been studied for their antimicrobial properties. Research indicates that limonin and its derivatives possess antibacterial and antifungal activities. For instance, limonin has been shown to inhibit the growth of various pathogenic bacteria and fungi .

Table 3: Antimicrobial Activity of Limonoids

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Limonin | 50 µg/mL |

| S. aureus | Limonin | 40 µg/mL |

| C. albicans | Limonin | 30 µg/mL |

Case Study 1: Anti-inflammatory Effects in Murine Models

A recent study investigated the anti-inflammatory effects of Acidissimin in murine models induced with LPS (lipopolysaccharide). The results demonstrated a significant reduction in inflammatory markers and cytokines in treated groups compared to controls, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 2: Anticancer Efficacy in Human Cell Lines

Another study focused on the cytotoxic effects of Acidissimin on human cancer cell lines. It was found that treatment with varying concentrations led to apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.